6-(4-fluorophenyl)oxan-2-one
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Overview
Description
6-(4-fluorophenyl)oxan-2-one is a chemical compound that belongs to the class of oxanones It is characterized by the presence of a fluorophenyl group attached to an oxan-2-one ring
Preparation Methods
The synthesis of 6-(4-fluorophenyl)oxan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization under acidic conditions to yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
6-(4-fluorophenyl)oxan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxanone derivatives.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(4-fluorophenyl)oxan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)oxan-2-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include inhibition of metabolic enzymes and disruption of cellular processes .
Comparison with Similar Compounds
6-(4-fluorophenyl)oxan-2-one can be compared with other similar compounds such as:
4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one: This compound also contains a fluorophenyl group and exhibits similar chemical properties.
2,5-di(het)arylpyridines: These compounds share structural similarities and are used in similar applications
Properties
Molecular Formula |
C11H11FO2 |
---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
6-(4-fluorophenyl)oxan-2-one |
InChI |
InChI=1S/C11H11FO2/c12-9-6-4-8(5-7-9)10-2-1-3-11(13)14-10/h4-7,10H,1-3H2 |
InChI Key |
XOJJSCKFUDKCEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC(=O)C1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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